Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

Hydrogel Bioink Photopolymerization

LAP is the preferred photoinitiator for extrusion-based and DLP bioprinting due to its high aqueous solubility (up to 100 mM), efficient 405 nm visible-light curing, and rapid polymerization kinetics—50 s gelation in GelAGE, ~2× faster than Irgacure 2959. It achieves 15–20% higher post-printing cell viability vs. 365 nm initiators. The single-component formulation simplifies workflows, making it ideal for tissue engineering and high-throughput screening.

Molecular Formula C16H16LiO3P
Molecular Weight 294.2 g/mol
Cat. No. B608461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
SynonymsLAP;  Lithium PTMB phosphinate; 
Molecular FormulaC16H16LiO3P
Molecular Weight294.2 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C
InChIInChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1
InChIKeyJUYQFRXNMVWASF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP): Technical Overview and Procurement Baseline


Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP, CAS 85073-19-4) is a water-soluble Type I photoinitiator classified as an acylphosphinate salt [1]. Upon light exposure (typically 365–405 nm), LAP undergoes α-scission to generate free radicals that initiate polymerization of acrylate and methacrylate monomers, with a reported quantum yield of α-cleavage (ϕ(α)) of approximately 0.35 [2]. Its molecular structure incorporates a lithium counterion coordinated to a phenyl(2,4,6-trimethylbenzoyl)phosphinate anion, conferring aqueous solubility up to ~100 mM (29.4 mg/mL) . Commercial LAP is typically supplied at ≥95% purity with the molecular formula C₁₆H₁₆LiO₃P and a molecular weight of 294.2 g/mol .

Why LAP Cannot Be Directly Substituted by Generic Water-Soluble Photoinitiators


Photoinitiators within the water-soluble Type I class—including Irgacure 2959, water-dispersible TPO nanoparticles, and Ru/SPS systems—exhibit fundamentally divergent performance profiles in aqueous hydrogel polymerization that preclude simple interchange. Irgacure 2959 (I2959) possesses markedly lower aqueous solubility (~0.5% w/v) compared to LAP, resulting in heterogeneous initiator distribution and variable crosslinking density in thick hydrogel constructs [1]. Water-dispersible TPO nanoparticles, while addressing the insolubility of native TPO, introduce nanoscale heterogeneity and require specialized formulation protocols that differ substantially from the homogeneous molecular dissolution achieved with LAP . Furthermore, the spectral overlap of each initiator with common LED sources varies considerably: I2959 requires shorter UV wavelengths (~365 nm) that increase phototoxic risk to encapsulated cells, whereas LAP initiates efficiently at 405 nm visible light, a wavelength substantially less damaging to DNA [2]. The Ru/SPS system offers rapid gelation (<5 s) but introduces a complex two-component formulation with sodium persulfate that can elevate cytotoxicity at higher concentrations, a complication absent from single-component LAP systems [3]. These differences in solubility, spectral response, and formulation complexity mean that protocols optimized for one photoinitiator cannot be directly ported to another without comprehensive revalidation of crosslinking kinetics, mechanical properties, and cytocompatibility.

Quantitative Differentiation of LAP Against Irgacure 2959 and TPO: Evidence-Based Selection Guide


Aqueous Solubility: LAP vs. Irgacure 2959 and TPO

LAP achieves an aqueous solubility of 100 mM (29.4 mg/mL) at room temperature, which is approximately 20-fold higher than Irgacure 2959 (I2959), which has limited solubility of ~0.5% w/v (approximately 5 mg/mL) . Native TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is completely water-insoluble (<0.01 mg/mL), requiring formulation as nanoparticles or dispersion in organic co-solvents to achieve any aqueous compatibility [1]. This solubility differential directly impacts the homogeneity of initiator distribution in prepolymer solutions, particularly for high-concentration hydrogel formulations.

Hydrogel Bioink Photopolymerization

Polymerization Rate: LAP vs. Irgacure 2959 in GelMA Hydrogels

In a direct head-to-head comparison using identical GelMA prepolymer solutions, 0.1% (w/v) LAP cured approximately twice as fast under a 405 nm light source compared to 0.1% (w/v) Irgacure 2959 under 365 nm UV light, with visibly improved curing depth and crosslinking uniformity for LAP . In a separate study using thiol-ene clickable gelatin (GelAGE), LAP achieved a gelation time of 50 seconds versus 70 seconds for I2959, while the Ru/SPS system reached gelation in <5 seconds but introduced formulation complexity [1]. The faster kinetics of LAP are attributed to its higher molar extinction coefficient at 365–405 nm and efficient α-cleavage quantum yield of ~0.35 [2].

GelMA Bioprinting Photocrosslinking

Curing Depth and Light Penetration: LAP vs. Irgacure 2959 in Thick Constructs

In thiol-ene clickable gelatin (GelAGE) systems, LAP achieved a curing depth of 7.38 ± 2.13 mm, intermediate between Irgacure 2959 (no data provided but visually inferior uniformity) and the Ru/SPS system (8.88 ± 0.94 mm) [1]. Critically, while the Ru/SPS system offers superior light penetration, it requires a two-component formulation with sodium persulfate co-initiator, which introduces cytotoxicity concerns at elevated concentrations. LAP provides a single-component alternative with comparable or superior depth capability to I2959 without the formulation complexity of Ru/SPS. The improved penetration depth of LAP relative to I2959 is attributed to its extended absorbance tail into the visible region (400–405 nm), where light scattering in hydrogel matrices is reduced compared to shorter UV wavelengths [2].

3D Bioprinting Thick Hydrogel Light Penetration

Quantum Yield of Radical Generation: LAP vs. Class Benchmark

LAP undergoes α-scission with a quantum yield (ϕ(α)) of approximately 0.35 upon UV excitation, generating 2,4,6-trimethylbenzoyl radicals and OṖ(C6H5)(O⁻) radical anions [1]. This value establishes LAP as a highly efficient Type I photoinitiator for aqueous systems. While comparative quantum yield data for Irgacure 2959 under identical aqueous conditions is not available in the peer-reviewed literature, the reported ϕ(α) of LAP is comparable to benchmark values for commercial acylphosphine oxide photoinitiators in organic media (typically 0.3–0.6), validating its high initiation efficiency in water [2]. The radical anions generated are highly reactive toward olefinic monomers, with bimolecular rate constants (kR+M) in neat water of 3.8 × 10⁸ L/(mol·s) for methacrylamide and 2.2 × 10⁸ L/(mol·s) for acrylamide [1].

Photochemistry Radical Yield Initiation Efficiency

Cytocompatibility and Mechanical Properties in GelMA Hydrogels: LAP vs. Eosin Y and Ru/SPS

In a systematic comparison of three photoinitiator systems for GelMA hydrogel fabrication, LAP-based hydrogels (0.01–0.5% w/v) achieved the highest compressive mechanical strength: 25–45 kPa for 10% (w/v) GelMA and 0.5–3.2 kPa for 5% (w/v) GelMA, compared to 8–30 kPa (10% GelMA) and 0.2–2.4 kPa (5% GelMA) for Ru/SPS, and 4–10 kPa (10% GelMA) and 0.2–2.4 kPa (5% GelMA) for Eosin Y [1]. LAP-based hydrogels also exhibited the lowest swelling ratio (4.75–5.5-fold for 10% GelMA) and the slowest degradation (195–360 min for 10% GelMA), indicating denser, more stable crosslinked networks. Cytocompatibility with NIH-3T3 fibroblasts was high for all systems, though LAP required UV exposure (365 nm) or visible light (405 nm), while Eosin Y and Ru/SPS enabled visible-light curing with potentially lower phototoxicity [1]. Notably, a separate study reported that LAP concentrations ≤0.1% w/v maintained >90% viability of encapsulated mesenchymal stem cells after 24 hours when cured with 405 nm light [2].

Cell Encapsulation Biocompatibility Mechanical Strength

Spectral Coverage and Visible Light Initiation: LAP vs. Irgacure 2959

LAP exhibits a maximum absorption wavelength (λmax) at approximately 384 nm with an absorbance tail extending to 405 nm, enabling efficient initiation using commercially available 405 nm LED light sources [1]. Irgacure 2959, in contrast, has a λmax below 300 nm with negligible absorbance beyond 365 nm, requiring UV-A or UV-B sources for efficient initiation [2]. This spectral difference has direct biological implications: 405 nm visible light causes significantly less DNA damage and phototoxicity to encapsulated cells compared to 365 nm UV light. In comparative cell encapsulation studies, the 24-hour survival rate of mesenchymal stem cells cured with 405 nm light (LAP) was 15–20% higher than cells cured with 365 nm UV light (I2959) . Molar extinction coefficients: LAP at 384 nm is reported as sufficient for volumetric printing applications with a 1 mm path length, though exact ε values vary by solvent [1].

405 nm LED Visible Light Curing Phototoxicity

Optimal Use Cases for Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate Based on Quantitative Differentiation


High-Fidelity 3D Bioprinting of Cell-Laden Hydrogel Constructs

LAP's combination of rapid polymerization kinetics (50 s gelation in GelAGE, ~2× faster than I2959 in GelMA) [1] and 405 nm visible light compatibility [2] makes it the preferred photoinitiator for extrusion-based and digital light processing (DLP) bioprinting where cell viability and print fidelity are paramount. The 15–20% higher post-printing cell survival rate with 405 nm versus 365 nm curing directly supports its use in printing stem cell-laden constructs for tissue engineering. Optimal working concentration: 0.05–0.1% (w/v) LAP with 405 nm LED exposure (10–30 mW/cm², 30–120 seconds) in GelMA, PEGDA, or methacrylated hyaluronic acid bioinks.

Thick (>5 mm) Tissue Scaffolds Requiring Uniform Crosslinking Density

For thick hydrogel constructs where light attenuation limits curing depth, LAP provides a single-component solution with a measured curing depth of 7.38 ± 2.13 mm in thiol-ene gelatin systems [1]. While the Ru/SPS system offers marginally greater depth (8.88 ± 0.94 mm), it requires a potentially cytotoxic persulfate co-initiator that complicates formulation and may compromise long-term cell viability [1]. LAP therefore represents the optimal balance of penetration depth, formulation simplicity, and cytocompatibility for fabricating tissue models exceeding 5 mm in thickness, such as osteochondral plugs, vascular grafts, and tumor spheroid models.

Load-Bearing Tissue Engineering Applications (Cartilage, Bone, and Meniscus)

LAP-based GelMA hydrogels achieve compressive moduli of 25–45 kPa (10% w/v GelMA), which is 1.5–3× higher than Ru/SPS systems and 2.5–11× higher than Eosin Y systems under identical conditions [1]. This superior mechanical reinforcement, combined with slower degradation (195–360 min) and lower swelling (4.75–5.5-fold), makes LAP the initiator of choice for applications where the hydrogel scaffold must approximate the stiffness of native load-bearing tissues. Formulation guidance: 10% (w/v) GelMA with 0.05–0.1% (w/v) LAP, cured with 405 nm LED (30–60 mW/cm², 60–120 seconds) yields mechanical properties suitable for cartilage and bone tissue engineering.

High-Throughput Screening of Photopolymerizable Biomaterial Libraries

The high aqueous solubility of LAP (100 mM, 29.4 mg/mL) [1] enables preparation of concentrated stock solutions that remain homogeneous without precipitation, facilitating automated liquid handling and high-throughput screening workflows. In contrast, the limited solubility of I2959 (~5 mg/mL) [2] and the requirement for sonication/dispersion of TPO nanoparticles introduce variability in multi-well plate assays. LAP's broad spectral compatibility (365–405 nm) also allows use with both UV and visible light sources commonly found in plate readers and microarray printers. Working concentration for high-throughput screening: 0.01–0.1% (w/v) LAP in PEGDA or GelMA, with 365–405 nm exposure times of 10–60 seconds depending on well geometry.

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